2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

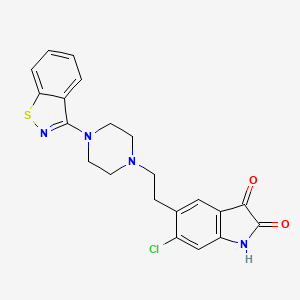

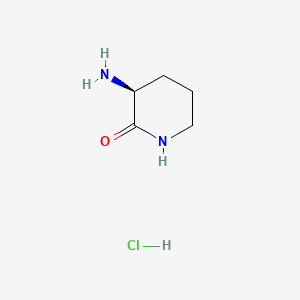

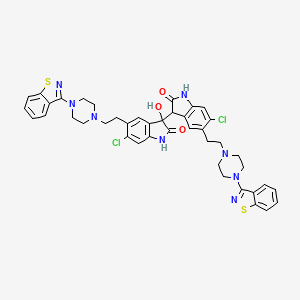

2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride, also known as 1,2-Diamino-4,5-ethylenedioxybenzene Dihydrochloride, is a chemical compound with the molecular formula C8H12Cl2N2O2 . It has a molecular weight of 239.10 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxine ring with two amine groups attached at the 6 and 7 positions . The InChI string for this compound isInChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H . Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.10 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 238.0275830 g/mol . The topological polar surface area is 70.5 Ų . The heavy atom count is 14 . The complexity of the compound is 147 .科学的研究の応用

Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide have been synthesized and shown to possess potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

Anti-Diabetic Agents : Synthesized derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Synthesis Processes : A novel tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins has been developed using Cu2O as a catalyst (Bao et al., 2008).

Antibacterial and Antifungal Agents : Certain synthesized derivatives of 2,3-dihydro-1,4-benzodioxin have been identified as promising antibacterial and antifungal agents (Abbasi et al., 2020).

Anticonvulsant Activity : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have shown potential anticonvulsant activity (Arustamyan et al., 2019).

Inflammation Treatment : New sulfonamides bearing a 1,4-benzodioxin ring synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have shown potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Dual Nucleophilic Aromatic Substitution (SNAr) : The compound has been used in the synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines via a dual SNAr reaction (Deshmukh et al., 2013).

Bacterial Biofilm Inhibition and Cytotoxicity : Certain N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and shown to inhibit bacterial biofilms, with minimal cytotoxicity (Abbasi et al., 2020).

Anti-inflammatory Activity : Carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized, displaying anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).

Chiral Building Block Preparation : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the compound, are important chiral synthons for the synthesis of therapeutic agents such as Doxazosin mesylate, with efficient preparation methods being developed (Mishra et al., 2016).

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHGNNYLGJCVEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)

![2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate](/img/structure/B569097.png)

![N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba](/img/no-structure.png)

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)